![molecular formula C22H19Cl2N3OS2 B2509406 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride CAS No. 1329971-42-7](/img/structure/B2509406.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their synthesis, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These building blocks facilitate the formation of ring annulated thiazolo[3,2-a]pyrimidinone products, which are structurally similar to the compound of interest. The synthesis typically results in acceptable product yields and involves the elimination of by-products like aniline or 2-aminobenzothiazole. Analytical and spectral studies, along with single crystal X-ray data, have been used to confirm the structure of these reaction products .
Molecular Structure Analysis
Although the specific molecular structure of "N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride" is not provided in the papers, the related compounds synthesized in the studies involve complex fused ring systems. These systems include thiazolo[3,2-a]pyrimidinones and tetrahydropyridine (THP) derivatives, which are indicative of the compound's potential complexity and the importance of accurate structural characterization, likely involving techniques such as X-ray crystallography .
Chemical Reactions Analysis
The synthesis of related compounds suggests that the compound of interest may be formed through similar reactions involving electrophilic substitution and ring closure. The reactions may involve intermediate formation and subsequent reactions with various reagents to introduce different functional groups, such as the chlorobenzamide moiety. The chemical reactivity of such compounds is likely influenced by the presence of electron-withdrawing or electron-donating substituents on the rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound may exhibit solid-state properties and could be characterized by its melting point, solubility, and stability under different conditions. The presence of aromatic systems and heteroatoms within the structure suggests potential interactions with light, which could be studied using UV-Vis spectroscopy. Additionally, the compound's pharmacological potential, as suggested by the related research on THP derivatives with anticancer activities, indicates that it may have specific solubility and permeability characteristics relevant to its bioactivity .
Aplicaciones Científicas De Investigación
ACAT Inhibitor Development
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride shares structural similarities with compounds studied for their inhibitory effects on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). A related compound, K-604, was identified as a potent ACAT-1 inhibitor, suggesting potential applications in treating diseases linked to ACAT-1 overexpression (Shibuya et al., 2018).
Anticonvulsant Activity
Research on tetrahydrothieno[3,2-c]pyridine derivatives, structurally related to the compound , demonstrated significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. This suggests the potential of similar compounds in the treatment of seizure disorders (Ohkubo et al., 1996).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
A related compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, exhibited inhibitory effects on PI3Kα and mTOR, crucial in regulating cell growth and metabolism. This points to potential applications in targeting cancer and other diseases associated with these pathways (Stec et al., 2011).
Serotonin-3 (5-HT3) Receptor Antagonism
Compounds structurally related to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride have been studied for their 5-HT3 receptor antagonistic activity, indicating possible roles in treating conditions associated with serotonin regulation (Harada et al., 1995).
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-chlorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS2.ClH/c1-26-11-10-15-18(12-26)29-22(25-20(27)13-6-8-14(23)9-7-13)19(15)21-24-16-4-2-3-5-17(16)28-21;/h2-9H,10-12H2,1H3,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQKOEMVMBEHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.